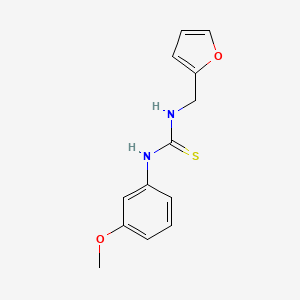
4-(1-adamantylacetyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-adamantylacetyl)-2,6-dimethylmorpholine, also known as ADM, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADM is a morpholine derivative that has been found to have unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
4-(1-adamantylacetyl)-2,6-dimethylmorpholine is known to act as a selective inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 4-(1-adamantylacetyl)-2,6-dimethylmorpholine can increase the concentration of acetylcholine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been found to have various biochemical and physiological effects, including enhancing cognitive function, improving memory, and reducing oxidative stress. 4-(1-adamantylacetyl)-2,6-dimethylmorpholine has also been found to have potential anti-cancer properties, making it a valuable tool for cancer researchers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine is its unique mechanism of action, making it a valuable tool for studying various biological processes. However, 4-(1-adamantylacetyl)-2,6-dimethylmorpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Orientations Futures
There are several future directions for the study of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine, including further research into its potential applications in cancer research, as well as its potential use as a therapeutic agent for various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine and its potential limitations.
Méthodes De Synthèse
4-(1-adamantylacetyl)-2,6-dimethylmorpholine can be synthesized through a multistep process involving the reaction of 1-adamantylacetic acid with morpholine and subsequent alkylation with 2,6-dimethylchloroformate. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been studied for its potential applications in various fields of scientific research, including pharmacology, neuroscience, and cancer research. 4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been found to have a unique mechanism of action, making it a valuable tool for studying various biological processes.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-12-10-19(11-13(2)21-12)17(20)9-18-6-14-3-15(7-18)5-16(4-14)8-18/h12-16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCDMNKTZVWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![2,4-dichloro-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4973357.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)